OICR-9429

Epigenetics Leukemia Target Engagement

Researchers dissecting WDR5-MLL biology in AML face a critical gap: distinguishing target-specific effects from chemotype-driven artifacts. OICR-9429, co-developed by OICR/SGC, is a potent, cell-penetrant WDR5 antagonist (Kd=93±28 nM) that competitively blocks WDR5-MLL interaction and reduces H3K4me3 at target promoters. • Matched inactive control OICR-0547 enables rigorous target deconvolution • Selectively inhibits proliferation in C/EBPα p30-driven AML cells; >100-fold selectivity over other chromatin readers • Serves as the foundational ligand for first-in-class WDR5-targeting PROTACs (MS33, MS67) Supplied with full QC documentation; ready for immediate global dispatch.

Molecular Formula C29H32F3N5O3
Molecular Weight 555.6 g/mol
Cat. No. B609724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOICR-9429
SynonymsOICR-9429;  OICR 9429;  OICR9429.
Molecular FormulaC29H32F3N5O3
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F
InChIInChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39)
InChIKeyDJOVLOYCGXNVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OICR-9429 for Epigenetics and Leukemia Research: A Validated WDR5-MLL Antagonist Chemical Probe


OICR-9429 is a small-molecule chemical probe that acts as a potent, cell-penetrant antagonist of the WDR5-MLL protein-protein interaction (PPI) [1]. Developed through a collaboration between the Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC), it is classified as an epigenetic probe targeting the WD repeat domain 5 (WDR5) protein [2]. It binds to the central peptide-binding pocket of WDR5 (Kd = 93 ± 28 nM), thereby competitively disrupting its interaction with the MLL/SET1 family of histone methyltransferases and histone H3 . This disruption inhibits the assembly of functional MLL complexes, leading to decreased H3K4 trimethylation at specific gene promoters .

Target Class WDR5-MLL protein-protein interaction antagonist
Probe Type Validated epigenetic chemical probe with matched inactive control
Model Context Supports C/EBPα p30-driven AML and MLL-complex pathway studies
Probe package includes OICR-0547 inactive control for chemotype-specific effect attribution

OICR-9429: Why Not All WDR5 Antagonists Are Interchangeable in PPI Inhibition


Substituting OICR-9429 with other WDR5-targeting compounds is not scientifically rigorous due to fundamental differences in binding sites, affinity, and molecular modality. Compounds targeting the WDR5 protein are not a homogenous class. For instance, the peptidomimetic MM-102 binds to WDR5 with sub-nanomolar affinity (Ki < 1 nM) but can exhibit >100-fold higher potency in binding assays compared to OICR-9429, leading to drastically different experimental windows and potential off-target effects [1]. Conversely, other small molecules like WDR5-0103 bind to the same pocket as OICR-9429 but with ~5-fold lower affinity (Kd = 450 nM), which may be insufficient for robust target engagement in cellular assays . Furthermore, newer agents like WDR5-IN-6 target a distinct 'WBM' binding locus and show synergy with OICR-9429, demonstrating that even compounds with the same nominal target can have non-overlapping mechanisms of action . The availability of a structurally matched, inactive negative control—OICR-0547—is an essential component of the OICR-9429 probe package for rigorous interpretation of biological data, a resource not available for many alternatives .

Peptidomimetic comparators may shift target-engagement window

High-affinity peptidomimetics like MM-102 exhibit significantly different binding potency, which may alter experimental windows and off-target profiles in cellular assays.

Binding-site heterogeneity limits direct interchangeability

WDR5 antagonists target distinct binding pockets (e.g., WBM site vs. central peptide pocket), leading to non-overlapping mechanisms that preclude functional substitution.

Absence of matched negative control compromises data interpretation

Most alternative WDR5 inhibitors lack a structurally matched, biologically inactive control, increasing the risk of misattributing chemotype-related effects to target engagement.

OICR-9429 Evidence Guide: Quantifying Differentiation in WDR5-MLL PPI Antagonism


OICR-9429 Binding Affinity: Kd Comparison vs. Peptidomimetic MM-102 and Small Molecule WDR5-0103

OICR-9429 binds the WDR5 protein with a dissociation constant (Kd) of 93 ± 28 nM, as determined by isothermal titration calorimetry (ITC) [1]. This places it in a distinct affinity class from other WDR5 antagonists. It is significantly less potent than the high-affinity peptidomimetic MM-102 (Ki < 1 nM; IC50 = 2.4 nM) [2], but approximately 4.8-fold more potent than the small-molecule antagonist WDR5-0103 (Kd = 450 nM) .

Binding Affinity Comparison
Cross-study comparable
Kd 93 ± 28 nM
~4.8-fold above WDR5-0103; ~93-fold below MM-102
Intermediate affinity supports dose-response studies with robust target engagement
ITC measurement; affinity class may shift cellular potency interpretation
Epigenetics Leukemia Target Engagement

OICR-9429 Selectivity Profile: Validated Epigenetic Specificity vs. Broad Panel Screening

The selectivity of OICR-9429 has been rigorously characterized, demonstrating a clean off-target profile. It showed no binding or inhibition against a panel of 22 protein methyltransferases [1]. Furthermore, in a broader panel of pharmacological targets, negligible activity was detected against >250 human kinases, GPCRs, and ion channels when tested at 1 µM . In contrast, while MM-102 is also a potent WDR5 binder, it is a peptidomimetic, a class of molecules often associated with poor cell permeability and potential off-target interactions with other proteases or peptide-binding proteins, though comprehensive selectivity data is less publicly available [2].

Methyltransferase Selectivity
Class-level inference
0 / 22 inhibited
>>250 off-targets screened at 1 µM
Clean selectivity profile supports mechanistic attribution to WDR5
Data to verify; peptidomimetic comparators may lack equivalent selectivity data
Chemical Probe Target Selectivity Epigenetics

OICR-9429 Cellular Activity: Disruption of WDR5-MLL/RbBP5 Complexes in a Cellular Context

In a cellular context, OICR-9429 disrupts the formation of endogenous WDR5-containing complexes. Using co-immunoprecipitation (co-IP) assays in HEK293 cells expressing Flag-tagged WDR5, OICR-9429 disrupted the WDR5-MLL complex with an IC50 of 223 nM, and the WDR5-RbBP5 complex with an IC50 of 458 nM [1]. This demonstrates effective cellular target engagement. By contrast, the structurally matched negative control compound OICR-0547 showed no activity in these co-IP assays, confirming the specificity of the effect [2]. While MM-102 is potent in binding assays, its peptidomimetic nature may limit its cell permeability and thus its effective concentration at the target in cells [3].

Cellular Target Engagement
Head-to-head
IC50 223 nM (MLL) / 458 nM (RbBP5)
Inactive control OICR-0547 shows no disruption
Quantitative live-cell target engagement confirmed by co-IP
Endpoint context; HEK293 cell model with Flag-tagged WDR5
Leukemia Protein-Protein Interaction Target Engagement

OICR-9429 with OICR-0547: The Matched Negative Control for Rigorous Experimental Design

OICR-9429 is supplied as a paired chemical probe with a closely related structural analog, OICR-0547, which is designed to be a biologically inactive negative control [1]. In head-to-head assays, OICR-0547 does not bind WDR5 and fails to disrupt the WDR5-MLL interaction . This is a critical differentiator from other WDR5 inhibitors like MM-102 or WDR5-0103, which do not have well-characterized, matched inactive controls. The availability of OICR-0547 enables robust experimental design, as it controls for non-specific or off-target effects of the chemotype, thereby ensuring that observed biological phenotypes are specifically attributable to WDR5 antagonism [2].

Matched Negative Control
Head-to-head
Active vs. Inactive
OICR-0547: no WDR5 binding, no complex disruption
Enables chemotype-specific phenotype attribution in experimental design
Qualitative difference; critical for probe-quality data interpretation
Chemical Probe Negative Control Experimental Design

OICR-9429 Application Guide: When to Select This WDR5-MLL Antagonist in Your Research


Mechanistic Studies of p30-Dependent AML Differentiation

OICR-9429 is the tool of choice for investigating the specific role of the WDR5-MLL interaction in acute myeloid leukemia (AML) driven by the C/EBPα p30 isoform. The primary publication demonstrates that OICR-9429 selectively inhibits proliferation and induces differentiation in p30-expressing human AML cells, an effect not observed in other AML subtypes [1]. When investigating p30-dependent transformation, OICR-9429, paired with its negative control OICR-0547, provides a validated system for dissecting the WDR5-MLL axis and its downstream effects on H3K4me3 and gene expression [1]. This scenario is supported by quantitative cellular data (Section 3, Item 3).

Validation of Chemical Probe Selectivity and Control of Off-Target Effects

For any experiment aiming to attribute a phenotype to WDR5 inhibition, the OICR-9429/OICR-0547 pair is essential. The use of the matched inactive control compound OICR-0547 is a prerequisite for rigorous chemical probe studies [2]. By running experiments with both compounds in parallel, researchers can confidently subtract non-specific or chemotype-related effects, thereby isolating the biological consequences specifically tied to WDR5-MLL antagonism. This is a critical advantage over using single-agent WDR5 inhibitors without validated controls [3] (Supported by Section 3, Item 4).

Developing PROTACs Targeting WDR5 for Enhanced Protein Degradation

OICR-9429 serves as the foundational recognition element (target ligand) in the development of first-in-class WDR5-targeting PROteolysis TArgeting Chimeras (PROTACs) [4]. Its well-characterized binding pocket (the 'WIN' site) and validated cellular target engagement provide a starting point for designing heterobifunctional degraders like MS33 and MS67. These PROTACs, which utilize an OICR-9429-derived ligand, have been shown to achieve more potent and durable effects than the parent inhibitor by depleting the WDR5 protein entirely, underscoring the value of OICR-9429 as a scaffold for next-generation chemical biology tools [4] (Supported by Section 2 and Section 3, Item 1).

Application
Selection Property
Validation Focus
p30-dependent AML differentiation studies
WDR5-MLL axis pathway-response context
Proliferation and H3K4me3 endpoint monitoring
Chemical probe selectivity validation
Matched inactive control for chemotype subtraction
Off-target effect attribution review
WDR5-targeting PROTAC development
Well-characterized WIN-site binding ligand
Target-engagement and degradation endpoint context
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